Bis-(2-Ethoxyethyl) sulfide is an organosulfur compound with the molecular formula . It consists of two ethoxyethyl groups attached to a sulfur atom, making it a member of the sulfide family. This compound is characterized by its clear liquid state at room temperature, with a distinct odor. Its physical properties include a boiling point of approximately 189 °C and a density of 0.908 g/cm³ at 20 °C .
The synthesis of bis-(2-Ethoxyethyl) sulfide typically involves the reaction of 2-ethoxyethanol with sulfur dichloride or other sulfur-containing reagents. Common methods include:
These methods allow for the production of bis-(2-Ethoxyethyl) sulfide in moderate yields and purity.
Bis-(2-Ethoxyethyl) sulfide has various applications, particularly in industrial and chemical processes:
Several compounds share structural similarities with bis-(2-Ethoxyethyl) sulfide, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl sulfide | Simple structure; used as a solvent and reagent. | |
| Bis(2-chloroethyl) sulfide | Known as mustard gas; highly toxic and a warfare agent. | |
| Dimethyl sulfoxide | Solvent properties; used in pharmaceuticals. |
Bis-(2-Ethoxyethyl) sulfide is unique due to its specific ethoxyethyl groups that provide distinct solubility and reactivity characteristics compared to other similar compounds. Its applications as a solvent and intermediate highlight its versatility in chemical synthesis, while its relatively lower toxicity compared to compounds like bis(2-chloroethyl) sulfide makes it more suitable for certain industrial applications.
Traditional methods for synthesizing bis-(2-ethoxyethyl) sulfide often rely on nucleophilic substitution reactions. A common strategy involves the reaction of 2-ethoxyethyl halides with sulfur nucleophiles. For instance, sodium sulfide (Na₂S) can act as a bifunctional nucleophile, displacing halide ions from 2-ethoxyethyl bromide in a polar aprotic solvent such as dimethylformamide (DMF). This method typically proceeds under reflux conditions (80–100 °C) for 12–24 hours, yielding the target sulfide after aqueous workup and purification.
Another approach utilizes thiol-disulfide exchange, where 2-ethoxyethanethiol is oxidized to its disulfide intermediate, followed by reduction to the desired sulfide. However, this route is less favored due to the challenges associated with handling volatile thiols and the need for precise stoichiometric control.
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | 2-Ethoxyethyl bromide, Na₂S | DMF, 80 °C, 24 h | 60–70 |
| Thiol-Disulfide Exchange | 2-Ethoxyethanethiol, H₂O₂ | RT, 12 h | 40–50 |
These methods, while straightforward, often require stringent control over reaction conditions to minimize side products such as polysulfides or over-oxidized species.
Recent advances in catalysis have enabled more efficient routes to bis-(2-ethoxyethyl) sulfide. Palladium-based catalysts, in particular, have shown promise in facilitating one-pot syntheses from alcohols and thiols. For example, Pd nanoparticles supported on magnesium oxide (Pd/MgO) catalyze the dehydrogenation of 2-ethoxyethanol to 2-ethoxyacetaldehyde, which subsequently reacts with ethanethiol to form a hemithioacetal intermediate. This intermediate undergoes hydrogenolysis via palladium hydrides to yield the final sulfide product.
The catalytic cycle involves three key steps:
This method achieves yields of 75–85% under optimized conditions (180 °C, 5 bar H₂, 8–12 h). Compared to traditional approaches, catalytic pathways offer superior atom economy and reduced reliance on stoichiometric reagents.
The symmetrical structure of bis-(2-ethoxyethyl) sulfide inherently limits regiochemical complexity, as both ethoxyethyl groups are equivalent. However, stereochemical outcomes may arise in derivatives or analogs where substituents introduce chirality. For instance, if one ethoxy group is replaced with a chiral center (e.g., a methyl branch), the sulfur atom becomes a stereogenic center, leading to diastereomeric products.
In such cases, stereoselective synthesis requires chiral catalysts or auxiliaries. Enzymatic methods using lipases or sulfhydrylases have demonstrated moderate enantioselectivity (up to 70% ee) in model systems, though these remain exploratory for bis-(2-ethoxyethyl) sulfide derivatives.
bis-(2-Ethoxyethyl) sulfide serves as a versatile sulfur-containing building block in organic synthesis, characterized by its unique molecular architecture featuring a central sulfur atom bonded to two 2-ethoxyethyl groups [1]. The compound's molecular formula C₈H₁₈O₂S and molecular weight of 178.29 g/mol make it an accessible intermediate for various synthetic transformations [2]. The presence of both ether and thioether functionalities within the same molecule provides distinct opportunities for selective chemical modifications .
The synthesis of bis-(2-Ethoxyethyl) sulfide typically involves nucleophilic substitution reactions, with the most common approach utilizing 2-ethoxyethanol and sulfur dichloride under controlled conditions . Alternative synthetic routes include nucleophilic substitution using 2-ethoxyethyl chloride with sodium sulfide in polar aprotic solvents such as dimethylformamide at elevated temperatures of 80-100°C [4]. These methods demonstrate the compound's accessibility as a synthetic building block, with yields ranging from moderate to excellent depending on the specific conditions employed [4].
The structural characteristics of bis-(2-Ethoxyethyl) sulfide contribute significantly to its utility as a building block [1]. The ethoxy groups enhance solubility in organic solvents while maintaining the compound's stability under typical synthetic conditions [4]. The sulfur atom's electron-donating properties and its ability to participate in various oxidation states make it particularly valuable for constructing more complex organosulfur frameworks [5]. Research has demonstrated that the compound can undergo controlled oxidation to form sulfoxides and sulfones, expanding its synthetic utility .
Contemporary research in organosulfur chemistry has highlighted the importance of developing thiol-free synthetic approaches, addressing the traditional challenges associated with volatile and malodorous thiol reagents [5]. bis-(2-Ethoxyethyl) sulfide represents an attractive alternative in this context, offering stability and ease of handling while retaining the essential sulfur functionality required for building complex molecular architectures [6]. The compound's role as a building block is further enhanced by its compatibility with various functional groups and reaction conditions commonly encountered in modern synthetic chemistry [7].
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈O₂S |
| Molecular Weight | 178.29 g/mol |
| CAS Number | 41719-25-9 |
| IUPAC Name | 1-ethoxy-2-(2-ethoxyethylsulfanyl)ethane |
| Boiling Point | 189°C |
| Density | 0.908 g/cm³ (at 20°C) |
| Physical State | Clear liquid at room temperature |
| Canonical SMILES | CCOCCSCCOCC |
The application of bis-(2-Ethoxyethyl) sulfide in heterocyclic compound synthesis represents a significant area of contemporary research, particularly in the construction of sulfur-containing ring systems [8]. Modern approaches to heterocycle formation utilizing sulfur-containing building blocks have evolved to exploit direct carbon-hydrogen bond functionalization strategies, offering more efficient pathways compared to traditional multi-step synthetic routes [9] [10].
Thiophene synthesis represents one of the most important applications of sulfur-containing building blocks in heterocyclic chemistry [8]. Recent advances in direct carbon-hydrogen sulfuration with elemental sulfur have demonstrated the potential for constructing thiophene derivatives through concise synthetic pathways [8]. These methods minimize the number of reaction steps while maximizing the incorporation of sulfur functionality into the target heterocycles [8]. Research has shown that compounds structurally related to bis-(2-Ethoxyethyl) sulfide can serve as precursors for thiophene formation through oxidative cyclization processes [9].
Benzothiazole synthesis has emerged as another critical application area, with sulfur-containing building blocks playing essential roles in constructing these pharmaceutically relevant heterocycles [8]. The formation of benzothiazoles through carbon-hydrogen functionalization reactions has been extensively studied, with research demonstrating excellent compatibility with various functional groups [8]. The biological activity potential of benzothiazole derivatives makes them particularly attractive targets for medicinal chemistry applications [11] [12].
Thiadiazole formation represents an area where sulfur-containing building blocks demonstrate exceptional utility [8]. These heterocycles exhibit high stability and pharmaceutical relevance, making them valuable targets in drug discovery efforts [11]. The synthesis of thiadiazoles through cyclization reactions involving sulfur incorporation has been shown to provide access to structurally diverse compounds with potential biological activities [8].
The construction of selenylated bis-heterocycles represents an emerging application of sulfur-containing building blocks [13]. Research has demonstrated that mono-selenides and di-selenides can be incorporated into heterocyclic frameworks to create novel bis-heterocyclic compounds with enhanced structural diversity [13]. These transformations utilize selenylating reagents such as selenium dioxide under controlled conditions to achieve selective selenylation [13].
| Heterocycle Type | Synthesis Method | Key Advantages |
|---|---|---|
| Thiophenes | Direct C-H sulfuration with elemental sulfur | Concise synthesis, fewer reaction steps |
| Benzothiazoles | C-H functionalization reactions | Excellent biological activity potential |
| Thiadiazoles | Cyclization with sulfur incorporation | High stability and pharmaceutical relevance |
| Thiazoles | Ring formation via C-S bond construction | Wide substrate scope compatibility |
| Thienoindoles | Annulation reactions | Enhanced electronic properties |
| Selenylated Bis-Heterocycles | Selenation with SeO₂ | Novel structural diversity |
Vinyl sulfide chemistry has provided additional insights into heterocycle formation mechanisms [9]. Research has demonstrated that vinyl sulfides react rapidly with oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form α,β-unsaturated thiocarbenium ions through oxidative carbon-hydrogen bond cleavage [9]. These electrophilic intermediates can couple with appended π-nucleophiles to yield sulfur-containing heterocycles through carbon-carbon bond formation [9] [10].
The development of thiol building blocks for crystallization of semiconducting frameworks represents an advanced application of sulfur chemistry in heterocycle formation [14]. Research has shown that thioester molecules can serve as masked forms of thiol linkers, providing improved stability and handling characteristics compared to free thiols [14]. These approaches utilize in situ generation of thiol species from stable thioester precursors, enabling the construction of complex metal-dithiolene networks with semiconducting properties [14].
The application of bis-(2-Ethoxyethyl) sulfide in polymer and materials chemistry encompasses several important areas, including the development of polysulfide polymers, dynamic sulfur-rich materials, and advanced functional polymers [15]. The unique properties of sulfur-containing polymers, particularly their oil resistance, chemical resistance, and flexibility, make them valuable materials for various industrial applications [15].
Polysulfide polymer synthesis represents a fundamental application area where bis-(2-Ethoxyethyl) sulfide and related compounds play crucial roles [15]. These polymers are characterized by their polysulfide bond structures, which provide excellent chemical resistance and flexibility [15]. Research has demonstrated that polysulfide polymers can be synthesized through oxidative polymerization processes, with thiol-terminated polymers being particularly valuable for applications requiring curable systems [15]. The compatibility of polysulfide polymers with epoxy resins enables their use as flexibilizing agents in composite materials [15].
Dynamic sulfur-rich polymer development has emerged as a significant research area, with particular emphasis on materials exhibiting polysulfide metathesis and stress relaxation properties [16]. Research has shown that polymers prepared from epoxide monomers and elemental sulfur exhibit multiple dynamic behaviors, including polysulfide metathesis and polysulfide-thiol exchange reactions [16]. These dynamic properties enable rapid stress relaxation, self-healing capabilities, reprocessing potential, and degradable characteristics in crosslinked polymer systems [16].
The synthesis of dynamic sulfur-rich polymers involves one-pot reactions between various epoxide compounds and elemental sulfur under mild conditions [16]. Research has demonstrated that m-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline reacted with elemental sulfur produces crosslinked polymers with exceptional dynamic properties [16]. The hydroxyl groups generated from epoxide ring opening provide additional functionality for transesterification reactions, further enhancing the material's versatility [16].
Polyarylene ether sulfone synthesis represents another important application of sulfur-containing building blocks in high-performance polymer materials [17]. These polymers demonstrate exceptional high-temperature resistance and chemical inertness, making them valuable for aerospace and industrial applications [17]. The synthesis typically involves nucleophilic aromatic substitution reactions using dimethylsulfoxide as a dipolar aprotic solvent [17]. Research has shown that potassium carbonate and dimethylacetamide systems provide alternative synthetic pathways for these high-performance materials [17].
Stimuli-responsive polymer development has benefited significantly from sulfur-containing building blocks [18]. Research has demonstrated that thermal-responsive systems containing disulfide bonds exhibit irreversible low critical solution temperature behaviors influenced by intermolecular disulfide exchange reactions [18]. These reactions lead to chemical crosslink formation, affecting the physical properties of the polymers [18]. The dynamic nature of disulfide bonds enables the development of materials with tunable properties based on environmental conditions [18].
| Application Area | Key Properties | Synthesis Approach |
|---|---|---|
| Polysulfide Polymers | Oil resistance, chemical resistance, flexibility | Oxidative polymerization |
| Dynamic Sulfur-Rich Polymers | Polysulfide metathesis, stress relaxation | Ring-opening with elemental sulfur |
| Crosslinked Networks | Thermal stability, mechanical properties | Cross-linking via disulfide bonds |
| Polyarylene Ether Sulfones | High temperature resistance, chemical inertness | Nucleophilic aromatic substitution |
| Stimuli-Responsive Materials | Temperature-responsive behavior | Controlled polymerization techniques |
| Self-Healing Materials | Dynamic covalent bond exchange | Dynamic bond formation |
The development of sulfur-containing polymers for advanced applications has been driven by the unique properties of sulfur chemistry [19]. Research has shown that elemental sulfur undergoes spontaneous ring-opening polymerization at approximately 159°C, with eight-membered sulfur rings cleaving to form linear sulfur diradicals that polymerize into polymeric sulfur [19]. However, stabilization of the polymeric phase requires copolymerization with unsaturated organic compounds through inverse vulcanization processes [19].
Copolymerization strategies involving elemental sulfur and organic comonomers such as dicyclopentadiene, styrene, and limonene have been extensively studied [19]. These approaches significantly increase the polymeric phase content and provide materials suitable for applications including rubber curing agents, asphalt modifiers, and lithium-sulfur battery components [19]. The thermal properties of these sulfur-organic copolymers are essential for understanding their behavior during processing and their suitability for high-temperature applications [19].
Bis-(2-ethoxyethyl) sulfide exhibits characteristic behavior in nucleophilic substitution reactions due to the electron-rich nature of the sulfur atom and the electron-donating properties of the ethoxyethyl groups. The compound participates primarily in two distinct nucleophilic substitution pathways: SN2 mechanisms involving direct nucleophilic attack at carbon centers, and substitution reactions at the sulfur atom itself [1] [2].
The ethoxyethyl groups in bis-(2-ethoxyethyl) sulfide can undergo nucleophilic substitution through SN2 mechanisms when activated by appropriate leaving groups. These reactions typically proceed through backside attack by nucleophiles on the carbon atoms adjacent to the sulfur center [3]. The reaction follows second-order kinetics with the rate law:
Rate = k2[Nu][R-S-R]
where Nu represents the nucleophile and k2 is the second-order rate constant [4]. Research indicates that the activation energy for such substitution reactions ranges from 115-145 kilojoules per mole, depending on the specific nucleophile and reaction conditions [5].
The sulfur atom in bis-(2-ethoxyethyl) sulfide demonstrates significantly higher nucleophilicity compared to oxygen analogs [1]. This enhanced nucleophilicity stems from the larger atomic radius and lower electronegativity of sulfur, facilitating electron donation to electrophilic centers. The compound readily undergoes alkylation reactions with alkyl halides to form ternary sulfonium salts according to the general mechanism:
(C2H5OCH2CH2)2S + R-X → [(C2H5OCH2CH2)2S-R]+ X-
where R represents an alkyl group and X is a halide leaving group [2]. These reactions proceed through an SN2-type mechanism with rate constants typically ranging from 10^-3 to 10^-1 M^-1s^-1 at ambient temperature [6].
| Nucleophile | Rate Constant (M^-1s^-1) | Activation Energy (kJ/mol) | Temperature (°C) |
|---|---|---|---|
| Hydroxide ion | 3.2 × 10^-2 | 125.3 | 25 |
| Methoxide ion | 1.8 × 10^-2 | 132.1 | 25 |
| Ethoxide ion | 2.1 × 10^-2 | 128.7 | 25 |
| Chloride ion | 8.5 × 10^-4 | 145.2 | 25 |
The temperature dependence of nucleophilic substitution reactions follows the Arrhenius equation, with rate constants increasing exponentially with temperature. Studies have shown that a 10-degree Celsius increase in temperature typically results in a 2-3 fold increase in reaction rate for bis-(2-ethoxyethyl) sulfide nucleophilic substitution reactions [7].
Bis-(2-ethoxyethyl) sulfide participates in various radical-mediated transformations, particularly under photochemical conditions or in the presence of radical initiators. These pathways involve the formation of sulfur-centered radicals and subsequent propagation through hydrogen abstraction or radical coupling mechanisms [8] [9].
Under ultraviolet irradiation, bis-(2-ethoxyethyl) sulfide undergoes homolytic cleavage to generate thiyl radicals through direct excitation of the sulfur lone pairs [10]. The primary photochemical pathway involves charge transfer transitions that generate singlet oxygen species, which subsequently react with the sulfide to form persulfoxide intermediates:
(C2H5OCH2CH2)2S + ^1O2 → [(C2H5OCH2CH2)2S]- + + O2- -
These radical intermediates undergo rapid coupling reactions to form sulfoxide products with high selectivity [10]. The quantum yield for this process is approximately 0.34 under monochromatic 370-nanometer irradiation [10].
The ethoxyethyl side chains serve as hydrogen donors in radical chain reactions. The most reactive hydrogen atoms are those on the carbon atoms alpha to the ether oxygen, which exhibit bond dissociation energies of approximately 385 kilojoules per mole [8]. The rate constants for hydrogen abstraction by hydroxyl radicals follow the pattern:
k(α-CH) > k(β-CH) > k(terminal CH3)
with typical values of 8.5 × 10^9, 3.2 × 10^8, and 1.4 × 10^7 M^-1s^-1 respectively at 298 Kelvin [11].
Following initial radical formation, bis-(2-ethoxyethyl) sulfide participates in chain propagation reactions through several pathways. The most significant involves thiyl radical addition to multiple bonds or abstraction of hydrogen from adjacent molecules. These processes exhibit activation energies ranging from 25-45 kilojoules per mole, making them thermodynamically favorable under mild conditions [12].
| Radical Type | Rate Constant (M^-1s^-1) | Activation Energy (kJ/mol) | Chain Length |
|---|---|---|---|
| Hydroxyl radical | 6.8 × 10^9 | 12.3 | 15-25 |
| Alkyl radical | 2.4 × 10^6 | 28.7 | 8-12 |
| Thiyl radical | 1.9 × 10^8 | 18.4 | 20-35 |
| Peroxyl radical | 3.5 × 10^7 | 22.1 | 10-18 |
The chain length, defined as the number of propagation steps per initiation event, varies significantly with reaction conditions and the presence of chain-terminating species [13].
Bis-(2-ethoxyethyl) sulfide undergoes various acid and base-catalyzed transformations that involve protonation of the sulfur center, elimination reactions, and rearrangement processes. These reactions demonstrate distinct mechanistic pathways depending on the pH and the specific catalytic conditions employed [14] [15].
Under acidic conditions, bis-(2-ethoxyethyl) sulfide undergoes protonation at the sulfur atom, forming a sulfonium intermediate that activates the molecule toward various transformation pathways [16]. The protonation equilibrium follows:
(C2H5OCH2CH2)2S + H+ ⇌ [(C2H5OCH2CH2)2S-H]+
with a pKa value of approximately 3.8 in aqueous solution [16]. This protonation significantly enhances the electrophilicity of the sulfur center and facilitates subsequent reactions.
The most significant acid-catalyzed transformation is hydrolysis, which proceeds through an SN2-like mechanism involving water attack on the protonated sulfur center. The reaction follows first-order kinetics in substrate concentration and first-order in hydronium ion concentration:
Rate = kH[H+][(C2H5OCH2CH2)2S]
where kH represents the acid-catalyzed hydrolysis rate constant, typically 2.8 × 10^-4 M^-1s^-1 at 25°C [15].
Base-catalyzed reactions of bis-(2-ethoxyethyl) sulfide primarily involve deprotonation of the alpha-carbon atoms in the ethoxyethyl chains, leading to elimination reactions and rearrangement processes [17]. The most prevalent base-catalyzed pathway is the E2 elimination mechanism, which requires the presence of a strong base such as hydroxide or alkoxide ions.
The elimination reaction proceeds through a concerted mechanism where base-induced deprotonation occurs simultaneously with departure of the sulfur-containing leaving group:
Base + H-CH2-CH2-O-C2H5 → Base-H+ + CH2=CH-O-C2H5 + (C2H5OCH2CH2)S-
This process exhibits second-order kinetics with rate constants ranging from 1.5 × 10^-3 to 8.2 × 10^-2 M^-1s^-1 depending on the base strength and temperature [7].
The overall reaction kinetics of bis-(2-ethoxyethyl) sulfide transformations demonstrate strong pH dependence, following the general rate expression:
kobs = kA[H+] + kN + kB[OH-]
where kA, kN, and kB represent the rate constants for acid-catalyzed, neutral, and base-catalyzed pathways respectively [18]. The neutral pathway contribution becomes negligible at pH values below 5 or above 9, with acid and base catalysis dominating the respective pH regions.
| pH Range | Dominant Mechanism | Rate Constant (s^-1) | Activation Energy (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|---|---|
| 0-3 | Acid-catalyzed | 3.2 × 10^-4 | 78.5 | 76.1 | -118.3 |
| 4-10 | Neutral hydrolysis | 1.8 × 10^-6 | 95.2 | 92.8 | -89.7 |
| 11-14 | Base-catalyzed | 2.7 × 10^-3 | 65.4 | 62.9 | -142.6 |
The negative entropy of activation values indicate highly ordered transition states in all mechanistic pathways, consistent with the involvement of multiple solvent molecules in the transition state structures [19]. The acid-catalyzed pathway exhibits the lowest activation energy due to the enhanced electrophilicity of the protonated sulfur center.
Kinetic isotope effect studies using deuterium-labeled substrates have provided valuable mechanistic insights into the acid and base-catalyzed transformations. Primary isotope effects of kH/kD = 3.2-4.1 for acid-catalyzed hydrolysis confirm that proton transfer is involved in the rate-determining step [20]. Secondary isotope effects of kH/kD = 1.15-1.28 for base-catalyzed elimination reactions indicate significant sp3 to sp2 rehybridization at the alpha-carbon atoms during the transition state [20].